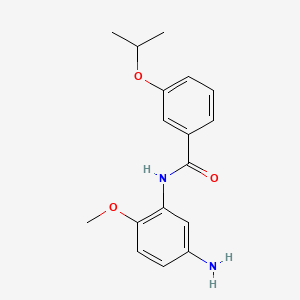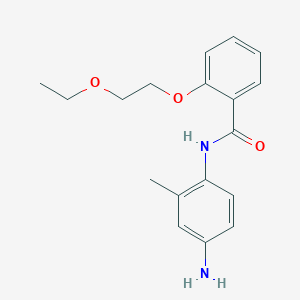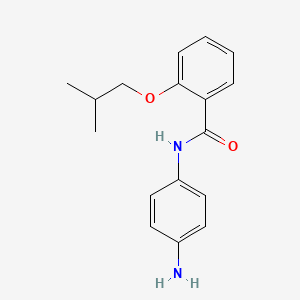
N-(4-Aminophenyl)-2-isobutoxybenzamide
Übersicht
Beschreibung
The compound “N-(4-Aminophenyl)-2-isobutoxybenzamide” belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aminobenzene moiety .
Synthesis Analysis
While specific synthesis methods for “N-(4-Aminophenyl)-2-isobutoxybenzamide” were not found, similar compounds have been synthesized through various methods. For instance, a series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data .Wissenschaftliche Forschungsanwendungen
Biosensor Development
- A study developed a biosensor based on a modified carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam, utilizing a nanocomposite including a derivative of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide (Karimi-Maleh et al., 2014).
Memory Enhancement
- N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were found to enhance memory and inhibit acetylcholinesterase, showing potential as memory enhancers (Piplani et al., 2018).
Antioxidant Activity
- The electrochemical oxidation of amino-substituted benzamides, including N-(4-aminophenyl)-2-isobutoxybenzamide derivatives, was studied to understand their capacity as antioxidants (Jovanović et al., 2020).
Antiprotozoal Activity
- N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines, derived from 4-amino-N-(4-aminophenyl)benzamide, showed promising antiprotozoal activity and DNA binding properties (Martínez et al., 2014).
Cytotoxicity Studies
- Research on 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide revealed insights into the reductive chemistry of this hypoxia-selective cytotoxin (Palmer et al., 1995).
Anticonvulsant Properties
- A study on retrobenzamides, including N-(aminophenyl)benzamides, highlighted their potential as anticonvulsants (Bourhim et al., 1997).
Synthetic Processes
- The synthesis of related compounds like 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was explored, demonstrating new synthetic processes (Mao Duo, 2000).
Molecular Interaction Modeling
- A study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide provided insights into intermolecular interactions (Karabulut et al., 2014).
Antiviral Activity
- N-Phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71, showing promising antiviral properties (Ji et al., 2013).
Histone Deacetylase Inhibition
- New histone deacetylase inhibitors were developed from 4-(aminomethyl)-N-hydroxybenzamide, demonstrating selectivity for the HDAC6 isoform (Blackburn et al., 2013).
Antitumor Activity
- A study discovered a novel kinesin spindle protein inhibitor, potentially useful as an anticancer agent (Theoclitou et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Studies on similar compounds suggest a potential membrane perturbing and intracellular mode of action . This could involve the compound interacting with its targets, leading to changes in the cell membrane’s permeability and intracellular processes .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-2-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-21-16-6-4-3-5-15(16)17(20)19-14-9-7-13(18)8-10-14/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWIRFRUWXUUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-isobutoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



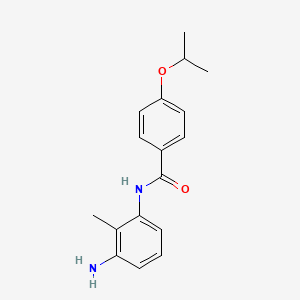
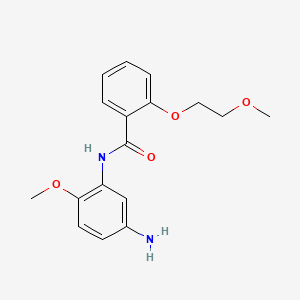


![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385045.png)
![6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1385046.png)
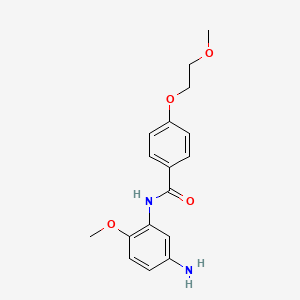
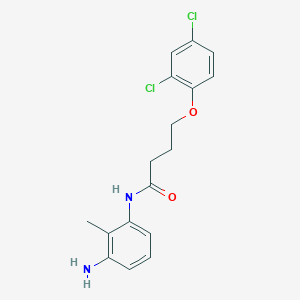


![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385052.png)
